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Compound of Interest

Compound Name: 2-Chloroethane-1,1-diol

Cat. No.: B094049 Get Quote

Spectroscopic Profile of 2-Chloroethane-1,1-
diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-
chloroethane-1,1-diol, the hydrate of chloroacetaldehyde. While geminal diols are often

transient intermediates, the presence of the electron-withdrawing chloro group at the adjacent

position provides 2-chloroethane-1,1-diol with a degree of stability, making it an accessible

subject for analytical characterization. This document outlines the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound,

alongside standardized experimental protocols for its analysis.

Predicted Spectroscopic Data
Due to the equilibrium nature of geminal diols, obtaining pure experimental spectra can be

challenging. The following data is a combination of theoretical predictions and extrapolations

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2-chloroethane-1,1-diol are predicted based on the known chemical

shifts of related structures, such as chloroacetaldehyde and chloroethane. The presence of two
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hydroxyl groups on a single carbon significantly influences the electronic environment of the

neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloroethane-1,1-diol
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Nucleus
Predicted
Chemical Shift
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (Hz)

Notes

¹H ~3.6 Doublet J ≈ 5 Hz

Signal

corresponds to

the two protons

of the

chloromethyl

group (Cl-CH₂).

The coupling

would be with the

methine proton.

¹H ~5.2 Triplet J ≈ 5 Hz

Signal for the

methine proton (-

CH(OH)₂),

coupled to the

two protons of

the chloromethyl

group.

¹H Broad, variable Singlet -

The two hydroxyl

protons (-OH)

are expected to

produce a broad

singlet, the

position of which

is highly

dependent on

solvent and

concentration.

¹³C ~50 - -

Predicted

chemical shift for

the chloromethyl

carbon (-CH₂Cl).

¹³C ~90 - - Predicted

chemical shift for
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the diol carbon (-

CH(OH)₂). The

two

electronegative

oxygen atoms

cause a

significant

downfield shift.

Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the

hydroxyl groups.

Table 2: Predicted Infrared (IR) Absorption Frequencies for 2-Chloroethane-1,1-diol

Vibrational Mode
Predicted Anharmonic
Wavenumber (cm⁻¹)

Expected Intensity

O-H Stretch (H-bonded) ~3450 Strong, Broad

O-H Stretch (Free) ~3650 Medium, Sharp

C-H Stretch 2850-3000 Medium

C-O Stretch ~1065 Strong

C-Cl Stretch ~740 Medium

Data based on predicted values.[1]

Mass Spectrometry (MS)
The mass spectrum of 2-chloroethane-1,1-diol is expected to show fragmentation patterns

characteristic of chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl

and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-

containing fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Chloroethane-1,1-diol
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m/z Proposed Fragment Notes

96/98 [C₂H₅ClO₂]⁺

Molecular ion (M⁺). The M+2

peak at m/z 98 will have

approximately one-third the

intensity of the M⁺ peak at m/z

96.

78/80 [C₂H₃ClO]⁺
Loss of a water molecule

(H₂O).

61 [CH(OH)₂]⁺ Cleavage of the C-C bond.

49/51 [CH₂Cl]⁺ Cleavage of the C-C bond.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-chloroethane-1,1-
diol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-chloroethane-1,1-diol in a

deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent is critical as protic solvents may lead to the exchange of the hydroxyl

protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Integrate the signals to determine proton ratios.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

chemical shift referencing (typically to TMS at 0 ppm or the residual solvent peak).

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Film (Neat): If the sample is a viscous liquid, a thin film can be prepared between

two KBr or NaCl plates.

Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g.,

CCl₄, CHCl₃).

KBr Pellet (Solid): If the sample is a solid, grind a small amount with dry KBr powder and

press into a thin pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the pure

solvent/KBr pellet).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source.

Electron Ionization (EI) is a common choice for small molecules. Electrospray Ionization

(ESI) may also be used.

Acquisition:

Introduce the sample into the ion source. For EI, this typically involves a direct insertion

probe or a GC inlet. For ESI, the sample is introduced via direct infusion or through an LC

system.

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

patterns to confirm the presence of chlorine.

Visualizations
The following diagrams illustrate the key chemical relationships and the general workflow for

the spectroscopic analysis of 2-chloroethane-1,1-diol.
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Caption: Formation and decomposition of 2-Chloroethane-1,1-diol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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